molecular formula C22H17BrN2O4S B2582933 (E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 358353-30-7

(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2582933
CAS No.: 358353-30-7
M. Wt: 485.35
InChI Key: RNSUXRWYOUKWHF-GZTJUZNOSA-N
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Description

(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H17BrN2O4S and its molecular weight is 485.35. The purity is usually 95%.
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Biological Activity

(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered significant attention for its diverse biological activities. This article explores its biological activity, focusing on antitumor, antimicrobial, and other pharmacological effects supported by recent research findings.

1. Overview of Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines are a class of compounds known for their broad spectrum of biological activities including anticancer, antibacterial, antifungal, and antiviral properties. The presence of various substituents in the thiazolo and pyrimidine rings influences their biological efficacy. Recent studies have highlighted their potential as acetylcholinesterase inhibitors and modulators of NMDA receptors, which are crucial in neurological pathways.

2. Antitumor Activity

Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound showed potent activity against the M-HeLa cervical adenocarcinoma cell line with an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib. This indicates a promising therapeutic index for potential anticancer applications .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-...M-HeLa<10
Thiazolo[3,2-a]pyrimidine derivative 27PC3 (Prostate)15
Thiazolo[3,2-a]pyrimidine derivative 19A549 (Lung)12

3. Antimicrobial Activity

The antimicrobial properties of thiazolo[3,2-a]pyrimidines have been extensively studied. The compound demonstrated moderate to strong activity against various bacterial strains:

  • Antibacterial Screening : In vitro tests revealed that the compound exhibited effective antibacterial activity comparable to standard antibiotics .

Table 2: Antibacterial Activity Against Standard Strains

CompoundBacterial StrainZone of Inhibition (mm)Reference
(E)-methyl 2-(5-bromo-2-hydroxybenzylidene)-...Staphylococcus aureus15
Thiazolo[3,2-a]pyrimidine derivative 5Escherichia coli12

4. Other Biological Activities

Apart from antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidines exhibit other pharmacological properties:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively, contributing to its potential role in oxidative stress-related conditions .

5. Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of new thiazolo[3,2-a]pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities. Notably, specific substitutions enhanced both cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the thiazole and pyrimidine rings can significantly impact biological activity. For example, bromination at the phenolic position was found to enhance antitumor efficacy .

Properties

IUPAC Name

methyl (2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4S/c1-12-18(21(28)29-2)19(13-6-4-3-5-7-13)25-20(27)17(30-22(25)24-12)11-14-10-15(23)8-9-16(14)26/h3-11,19,26H,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSUXRWYOUKWHF-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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